4,4'-(phenylmethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)
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Overview
Description
4,4’-(phenylmethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) is a complex organic compound belonging to the class of pyrazolones. This compound is characterized by its unique structure, which includes two pyrazolone rings connected by a phenylmethanediyl bridge. It is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(phenylmethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) typically involves the reaction of 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one with benzaldehyde derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,4’-(phenylmethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, oxides, and reduced derivatives.
Scientific Research Applications
4,4’-(phenylmethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,4’-(phenylmethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-[(4-Methoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one): This compound has a similar structure but includes a methoxy group, which can alter its chemical and biological properties.
4,4’-((2,5-Dihydroxyphenyl)methylene)bis(1,5-dimethyl-2-phenyl-1H-pyrazol-3-one):
Uniqueness
4,4’-(phenylmethanediyl)bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one) is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C29H28N4O2 |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
4-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-phenylmethyl]-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C29H28N4O2/c1-20-25(28(34)32(30(20)3)23-16-10-6-11-17-23)27(22-14-8-5-9-15-22)26-21(2)31(4)33(29(26)35)24-18-12-7-13-19-24/h5-19,27H,1-4H3 |
InChI Key |
NRIQEFNHCJMSHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C3=CC=CC=C3)C4=C(N(N(C4=O)C5=CC=CC=C5)C)C |
Origin of Product |
United States |
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